4-Propyl-1,3-dioxolan-2-one
Overview
Description
“4-Propyl-1,3-dioxolan-2-one” is a chemical compound that is related to 1,3-dioxolan-2-one . It is also related to propiconazole, a triazole fungicide .
Synthesis Analysis
The synthesis of 1,3-dioxolan-4-ones, which includes “this compound”, can be achieved through solvent-free, organocatalyzed polymerization . An optimization of reaction conditions was carried out, with p-toluensulfonic acid emerging as the most efficient Brønsted acid catalyst .Molecular Structure Analysis
The molecular structure of 1,3-dioxolan-2-one, which is related to “this compound”, has a molecular formula of C3H4O3 and a molecular weight of 88.0621 .Chemical Reactions Analysis
The reactivity of the monomers in the tested conditions was studied following the monomer conversion by 1H NMR and the molecular weight growth by SEC analysis . A double activation polymerization mechanism was proposed, pointing out the key role of the acid catalyst .Scientific Research Applications
Improved Interfacial Properties in Electrochemical Cells
4-Propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD), a variant of 4-Propyl-1,3-dioxolan-2-one, has shown promise as an electrolyte additive in graphite/LiNi0.6Mn0.2Co0.2O2 pouch cells. Incorporating 1.0 wt% PDTD in these cells significantly enhances initial Coulombic efficiency and cycling stability. This improvement is attributed to better interfacial properties between electrodes and electrolyte (Lin et al., 2018).
Synthesis of Cyclic Carbonates
4-Alkylidene-1,3-dioxolan-2-ones can be efficiently synthesized using a gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates. This process is advantageous due to mild reaction conditions and the efficient synthesis of cyclic carbonates, which are traditionally less efficiently obtained (Buzas et al., 2009).
Synthesis of Polyhydroxyurethanes
A new synthesis method for 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) was developed from 4-(hydroxymethyl)-1,3-dioxolan-2-one. This method involves UV thiol–ene coupling and results in high-yield products used to synthesize polyhydroxyurethanes without isocyanates, featuring desirable properties like glass transition temperatures and degradation temperatures (Benyahya et al., 2011).
Enhancement in Liquid Crystal Technologies
1,3-Dioxolane-terminated liquid crystals, synthesized from 4-alkylcyclohexanecarboxylic acids, exhibit increased positive dielectric anisotropy and birefringence. These properties enhance the performance of these materials in liquid crystal technologies (Chen et al., 2015).
Applications in Material Synthesis for Nonlinear Optics
The transformation of aromatic and heteroaromatic mono and dilithioderivatives into polycycles containing pyrrole rings via 1,3-dioxolane-2-propanal has implications for the synthesis of materials used in nonlinear optics (Lucchesini, 1992).
Synthesis of Biobased Polyester Thermosets
1,3-Dioxolan-4-one (DOX) chemistry has been utilized to produce biobased polyester thermosets. These thermosets exhibit good thermal resistance and high mechanical strength, attributable to their rich aromatic content. They also demonstrate complete recyclability (Gazzotti et al., 2018).
Safety and Hazards
When handling “4-Propyl-1,3-dioxolan-2-one”, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
4-Propyl-1,3-dioxolan-2-one is a type of dioxolane, a class of organic compounds containing the dioxolane ring . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol It’s worth noting that dioxolanes are often used as solvents and co-monomers in polyacetals .
Mode of Action
Dioxolanes, in general, are known to interact with their targets through the formation of acetal bridges . The extent of this interaction can vary depending on the nature of the aldehyde or ketone employed for protection .
Biochemical Pathways
It’s worth noting that dioxolanes are often used in the synthesis of polylactic acid (pla), a biodegradable polymer derived from renewable sources . The polymerization of 1,3-dioxolan-4-ones, such as this compound, is often carried out using p-toluenesulfonic acid as the most efficient Brønsted acid catalyst .
Result of Action
It’s worth noting that the polymerization of 1,3-dioxolan-4-ones, such as this compound, results in materials with high retention of stereochemistry, good dispersity of molecular weights, and good thermal properties .
Action Environment
It’s worth noting that the polymerization of 1,3-dioxolan-4-ones, such as this compound, is often carried out under specific conditions, such as the presence of a brønsted acid catalyst . These conditions could potentially influence the compound’s action and efficacy.
Properties
IUPAC Name |
4-propyl-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJVUDWWLIGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548405 | |
Record name | 4-Propyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89489-56-5 | |
Record name | 4-Propyl-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.